molecular formula C13H12ClNO B1351074 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 20461-26-1

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1351074
CAS RN: 20461-26-1
M. Wt: 233.69 g/mol
InChI Key: CEMZCIWXACIVOA-UHFFFAOYSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Molecular Rearrangements and Synthesis

  • Molecular Rearrangements : Studies have explored the rearrangements of structural isomers of certain triazoles, highlighting the influence of different substituents like p-chlorophenyl on these processes (L'abbé et al., 1990).
  • Synthesis of Precursors : Research has proposed methods for the synthesis of phosphoryl-3-formylpyrroles, which are precursors to chiral bidentate phosphine ligands (Smaliy et al., 2013).

Steric Effects and Chirality

  • Chromatographic Separation and Racemization : Investigations into N-aryl pyrroles, including derivatives of pyrrole-3-carbaldehyde, have been conducted to understand steric effects on enantiomer separation and barriers to racemization (Vorkapić-Furač et al., 1989).

Structural Characterization and Computational Studies

  • Corrosion Inhibition : A study synthesized a new pyrrole derivative and explored its structure using various spectroscopic techniques, providing insights into its potential as a corrosion inhibitor (Louroubi et al., 2019).
  • Quantum Chemical Calculations : Research on pyrrole chalcone derivatives included quantum chemical calculations to confirm structures and predict interactions (Singh et al., 2014).

Synthesis Methodologies

  • New Synthesis Approaches : Innovative methods for synthesizing various fluorinated pyrroles, including those related to pyrrole-5-carbaldehydes, have been developed (Surmont et al., 2009).

Chemical Analysis and Complex Formation

  • Single Crystal X-Ray Structural Analysis : The crystal structure of certain pyrrole carboxylate derivatives was analyzed, revealing key insights into molecular geometries and hydrogen bonding patterns (Ramazani et al., 2019).
  • Supramolecular Chains : A study utilized pyrrole-2-carbaldehyde oxime derivatives to coordinate with transition metal ions, forming high nuclearity clusters with single-molecule magnetic behavior (Giannopoulos et al., 2014).

Catalytic Applications

  • Catalysis in Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized and tested for their catalytic efficiency in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Safety And Hazards

This would involve a review of the compound’s safety profile, including any known hazards associated with its use, handling, or disposal.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions or promising areas for further investigation.


properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMZCIWXACIVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382904
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

20461-26-1
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Liu, Y Yang, Y Ju, Y Tang, Z Sang, L Chen, T Yang… - Bioorganic …, 2018 - Elsevier
In an effort to discover novel inhibitors of M. tuberculosis Caseinolytic proteases (ClpP1P2), a combination strategy of virtual high-throughput screening and in vitro assay was employed …
Number of citations: 17 www.sciencedirect.com
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
S Bhakta, N Scalacci, A Maitra, AK Brown… - Journal of Medicinal …, 2016 - ACS Publications
Novel pyrroles have been designed, synthesized, and evaluated against mycobacterial strains. The pyrroles have originally been designed as hybrids of the antitubercular drugs …
Number of citations: 55 pubs.acs.org
D Semenya, M Touitou, D Masci, CM Ribeiro… - European Journal of …, 2022 - Elsevier
An exploration of the chemical space around a 2,5-dimethylpyrrole scaffold of antitubercular hit compound 1 has led to the identification of new derivatives active against Mycobacterium …
Number of citations: 7 www.sciencedirect.com
S Ahmed, A Mital, A Akhir, D Saxena… - European Journal of …, 2023 - Elsevier
A series of pyrrole-thiazolidinone hybrids was designed, synthesized and evaluated for activities against ESKAP bacteria panel and mycobacterial pathogens. From the series, …
Number of citations: 3 www.sciencedirect.com
M Touitou - 2022 - kclpure.kcl.ac.uk
Pulmonary tuberculosis, caused by the pathogen Mycobacterium tuberculosis, was declared a world health emergency by the World Health Organisation (WHO) in 1993 and is among …
Number of citations: 0 kclpure.kcl.ac.uk

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